4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
Description
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-7-11-8(5-12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChI Key |
CQCGSRQOQVJSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C)(C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethyl-1-propanol with a thiazole precursor. One common method includes the use of pyridinium chlorochromate (PCC) as an oxidizing agent to convert 3-chloro-2,2-dimethyl-1-propanol to 3-chloro-2,2-dimethylpropanal, which then undergoes cyclization with a thiazole precursor under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 3-chloro-2,2-dimethylpropyl substituent serves as a primary reactive site for nucleophilic substitution (SN2/SN1 mechanisms). Key reactions include:
-
Hydrolysis : Reaction with aqueous NaOH or KOH yields the corresponding alcohol derivative.
Reaction conditions: 60–80°C in ethanol/water (3:1). -
Ammonolysis : Treatment with ammonia or primary amines generates amine derivatives.
Requires anhydrous conditions and catalytic KI.
| Reaction Type | Reagents | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Hydrolysis | NaOH (1M) | 80°C, 6h, ethanol/water | 4-(3-Hydroxy-2,2-dimethylpropyl)-2-methylthiazole | 72% | |
| Ammonolysis | NH₃ (gas) | RT, 24h, KI catalyst | 4-(3-Amino-2,2-dimethylpropyl)-2-methylthiazole | 58% |
Oxidation-Reduction Reactions
The thiazole ring and alkyl substituents participate in redox transformations:
-
Thiazole Ring Oxidation :
Forms sulfoxide/sulfone derivatives under acidic conditions (H₂SO₄, 0–5°C). -
Reduction of Chloro Group :
Catalytic hydrogenation (H₂/Pd-C) replaces Cl with H:
Requires 50–60 psi H₂ pressure and 40°C.
Cross-Coupling Reactions
The chloro substituent enables transition metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) produces biaryl derivatives:
Optimized in THF at 80°C (yields 65–78%).
| Coupling Type | Catalyst | Base | Temperature | Yield | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 80°C | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaO^tBu | 100°C | 62% |
Cycloaddition and Ring-Opening Reactions
The electron-deficient thiazole ring participates in:
-
Diels-Alder Reactions : With dienophiles (e.g., maleic anhydride) under reflux in toluene.
-
Ring-Opening : Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the thiazole ring to form thioamide derivatives.
Functionalization at Methyl Groups
The 2-methyl group on the thiazole undergoes:
-
Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom (radical mechanism).
-
Oxidation : KMnO₄ converts methyl to carboxylic acid at elevated temperatures.
Stability Under Reactive Conditions
-
Thermal Stability : Decomposes above 200°C, releasing HCl gas (TGA data) .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.
Theoretical Reactivity Predictions
DFT calculations (B3LYP/6-311+G(d,p)) suggest:
-
Highest electron density at N3 of the thiazole ring (nucleophilic site).
-
LUMO localized on the chloroalkyl chain (electrophilic reactivity).
This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental data remain limited for certain pathways, warranting further mechanistic studies .
Scientific Research Applications
4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent Variations at the 4-Position
The 4-position of the thiazole ring is critical for modulating biological activity and physicochemical properties. Below is a comparison of key analogs:
Key Observations:
- Halogen Influence: The chloro group in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs like 4-isopropyl-2-methyl-1,3-thiazole . Bromophenyl derivatives (e.g., 4-(3-bromophenyl)-2-methyl-1,3-thiazole) show antimicrobial activity, suggesting halogenated substituents could improve bioactivity .
- Synthetic Accessibility : Chloromethyl-substituted thiazoles (e.g., 4-chloromethyl-2-methyl-1,3-thiazole) are synthesized via cyclization and nitration, suggesting analogous routes for the target compound .
Pharmacological and Antimicrobial Potential
Thiazole derivatives are widely studied for antimicrobial applications. For example:
- 4-(3-Bromophenyl)-2-methyl-1,3-thiazole (CAS 342405-21-4) exhibits activity against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing bromine enhancing membrane disruption .
- 4-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole derivatives demonstrate broad-spectrum activity, with hydroxyl groups facilitating hydrogen bonding to microbial targets .
The target compound’s chloro and dimethylpropyl groups may synergize to improve lipid solubility and target binding, though experimental validation is needed.
Biological Activity
4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is a thiazole derivative characterized by its unique molecular structure, which includes a thiazole ring and a chloroalkyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial properties, which are common among thiazole derivatives.
- Molecular Formula : C₉H₁₄ClNS
- Molecular Weight : 203.73 g/mol
- CAS Number : 1478694-59-5
The thiazole ring is known for its involvement in various biological activities, making it a significant scaffold in medicinal chemistry.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Preliminary research indicates that 4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole may exhibit significant activity against various bacterial and fungal strains.
-
Antibacterial Activity :
- Studies have shown that compounds with similar structures to 4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity :
The exact mechanisms through which 4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism. Interaction studies are crucial for elucidating these mechanisms and understanding how structural variations influence biological activity .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Study on Antibacterial Activity : A recent study evaluated a series of thiazole compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions at the thiazole ring significantly enhanced antibacterial potency, suggesting that 4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole could be a promising candidate for further development as an antibacterial agent .
- Fungal Inhibition Assay : Another investigation focused on the antifungal properties of thiazole derivatives against Candida species. The study found that compounds with similar structures exhibited notable antifungal activity, which could be attributed to their ability to disrupt fungal cell wall synthesis .
Comparative Analysis of Thiazole Derivatives
The following table summarizes the biological activities of various thiazole derivatives compared to 4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |
|---|---|---|
| 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole | TBD | TBD |
| 5-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole | 32.6 (vs Itraconazole) | 15–19 (against S. typhi) |
| 5-(4-Nitrophenoxy)methylthiazole | 62.5 (against S. aureus) | Moderate (against C. albicans) |
Q & A
Q. What are the standard synthetic protocols for 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using thioamide precursors or condensation of α-halo ketones with thioureas. For example, refluxing in polar aprotic solvents (e.g., DMSO) under acidic conditions for 18–24 hours is a common approach to ensure complete reaction . Optimization may involve:
- Solvent selection : DMSO enhances reactivity but may require post-reaction purification via ice-water precipitation .
- Catalyst use : Glacial acetic acid (5 drops) can accelerate Schiff base formation in intermediate steps .
- Temperature control : Maintaining reflux temperatures (~90°C) prevents premature crystallization and improves yield .
Yield improvements (e.g., from 65% to >80%) may require recrystallization in ethanol-water mixtures (2:1 ratio) to remove unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole?
- Methodological Answer : A multi-technique approach is critical:
- Melting point analysis : Compare experimental values (e.g., 141–143°C) with literature data to assess purity .
- Spectroscopic techniques :
- FT-IR : Look for characteristic C-Cl (650–750 cm⁻¹) and thiazole ring C=N (1640–1680 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign peaks for the 2-methyl group (δ ~2.5 ppm) and 3-chloro-2,2-dimethylpropyl side chain (δ ~1.3 ppm for CH₃, δ ~3.8 ppm for CH₂Cl) .
- Elemental analysis : Discrepancies >0.3% between calculated and experimental C/H/N values indicate impurities .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer : Align studies with established chemical principles:
- Hammett substituent constants : Predict electronic effects of the chloro and methyl groups on thiazole reactivity .
- DFT calculations : Model steric hindrance from the 2,2-dimethylpropyl group to explain regioselectivity in substitution reactions .
- Retrosynthetic analysis : Deconstruct the molecule into feasible precursors (e.g., 3-chloro-2,2-dimethylpropanal and 2-methylthioamide) for pathway validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. To address this:
- Standardize conditions : Use deuterated DMSO for NMR to match literature protocols .
- Spin-spin coupling analysis : Identify split patterns for the thiazole protons (e.g., J = 3–5 Hz for adjacent ring protons) to confirm assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the 3-chloro-2,2-dimethylpropyl region .
Example: A reported δ 3.8 ppm shift for CH₂Cl in DMSO-d₆ may shift to δ 3.6 ppm in CDCl₃ due to solvent polarity differences .
Q. What strategies improve the yield of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole in scaled-up syntheses?
- Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:
- Flow chemistry : Use continuous reactors to maintain optimal temperature and reduce side reactions .
- Catalyst screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) for faster cyclization .
- In-line monitoring : Employ GC-MS to detect intermediates (e.g., unreacted thioureas) and adjust stoichiometry dynamically .
Pilot studies show a 15% yield increase when replacing batch reflux with microwave-assisted synthesis (100°C, 30 minutes) .
Q. How can computational methods predict the biological or catalytic activity of this compound?
- Methodological Answer : Combine molecular docking and QSAR models:
- Docking simulations : Use AutoDock Vina to assess binding affinity to target proteins (e.g., cytochrome P450). The chloro group’s electronegativity may enhance hydrophobic interactions .
- ADMET prediction : SwissADME estimates logP values (~3.5) to evaluate membrane permeability .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Example: Docking scores for thiazole derivatives in [2] correlate with experimental IC₅₀ values in enzyme inhibition assays (R² = 0.89) .
Data Contradiction Analysis
Q. Why do reported melting points for similar thiazole derivatives vary between studies?
- Methodological Answer : Variations (e.g., 91–93°C vs. 95–97°C) arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystal forms .
- Purity : Silica gel chromatography (hexane:ethyl acetate, 3:1) removes low-melting byproducts .
- Measurement calibration : Use a digital melting point apparatus with NIST-traceable standards for accuracy .
Experimental Design Tables
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Optimized Protocol | ||
|---|---|---|---|
| Solvent | DMSO | POCl₃ | Ethanol/DMSO (1:1) |
| Reaction Time | 18 hours | 3 hours | 4 hours (microwave) |
| Yield | 65% | 87% | 82% |
| Purification | Ice-water precipitation | Ammonia precipitation | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
